The synthesis of feline amylin can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis allows for the precise assembly of the peptide chain, while recombinant methods utilize genetically modified organisms to produce the peptide in larger quantities.
Feline amylin consists of 37 amino acids with a notable hydrophobic core that promotes its aggregation into amyloid fibrils. The sequence shares high similarity with human amylin, particularly in regions critical for fibril formation .
The molecular formula for feline amylin is C_184H_284N_50O_54S_2, with a molecular weight of approximately 4200 Da. Structural studies indicate that it adopts an alpha-helical conformation in solution but transitions to a beta-sheet structure upon aggregation .
Feline amylin undergoes various chemical reactions leading to its aggregation:
The aggregation process can be influenced by factors such as pH, temperature, and the presence of metal ions or other small molecules that may stabilize or destabilize the fibril formation .
Feline amylin has significant implications for research into diabetes mellitus. It serves as a model for studying amyloidogenesis and testing potential therapeutic compounds aimed at inhibiting fibril formation. Recent studies have focused on developing small molecules that target both feline and human amylin aggregates to mitigate their toxic effects on pancreatic beta cells .
Additionally, understanding feline amylin's role in diabetes provides insights into similar mechanisms in humans, making it valuable for comparative studies in metabolic diseases .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: